N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity . They have also shown anti-inflammatory properties by inhibiting COX-1 .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to induce G2/M cell cycle arrest and increase the levels of p53, a protein that regulates the cell cycle and acts as a tumor suppressor .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . It may also alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound has shown potential therapeutic effects. For instance, it has exhibited anti-cancer activity against various cancer cell lines . It has also shown antihyperalgesic effects in mice with neuropathic pain .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s interaction with cell-penetrating peptides has been found to enhance its antibacterial activity . .
Biochemical Analysis
Biochemical Properties
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Preliminary studies suggest that isoxazole derivatives of similar compounds exhibit anti-cancer activity against various cancer cell lines . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with isoxazole derivatives. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with isoxazole-5-carboxylic acid under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the presence of both the benzothiazole and isoxazole rings in its structure. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c1-17-7-3-2-4-9-10(7)14-12(19-9)15-11(16)8-5-6-13-18-8/h2-6H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTMZTGELAASRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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